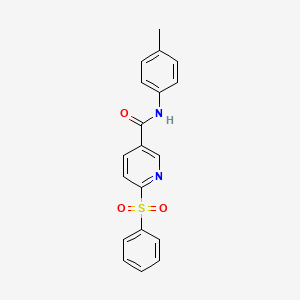![molecular formula C16H14ClNO3S3 B11443693 4-[(4-Chlorophenyl)sulfonyl]-5-(propylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11443693.png)
4-[(4-Chlorophenyl)sulfonyl]-5-(propylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid.
Thioether Formation: The propylsulfanyl group can be introduced through nucleophilic substitution reactions using propylthiol.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
- 4-(4-FLUOROBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Uniqueness
4-(4-CHLOROBENZENESULFONYL)-5-(PROPYLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is unique due to the presence of the chlorobenzenesulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents.
Properties
Molecular Formula |
C16H14ClNO3S3 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-propylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H14ClNO3S3/c1-2-9-23-16-15(18-14(21-16)13-4-3-10-22-13)24(19,20)12-7-5-11(17)6-8-12/h3-8,10H,2,9H2,1H3 |
InChI Key |
DGGVJAPOXSWQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11443614.png)
![Ethyl 3-[({1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11443615.png)
![2-methoxy-N-{1-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11443622.png)
![Propan-2-yl 2-(butylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11443623.png)
![N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443627.png)
![ethyl 7-butyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443633.png)
![N-(3-isopropoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11443645.png)
![3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443646.png)

![2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11443664.png)
![N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11443667.png)
![(4-(2-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B11443673.png)
![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11443683.png)
![N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443685.png)
